tert-Butyl 1-(3-chloro-2-fluorobenzyl)piperidin-4-ylcarbamate tert-Butyl 1-(3-chloro-2-fluorobenzyl)piperidin-4-ylcarbamate
Brand Name: Vulcanchem
CAS No.: 1286274-67-6
VCID: VC6370347
InChI: InChI=1S/C17H24ClFN2O2/c1-17(2,3)23-16(22)20-13-7-9-21(10-8-13)11-12-5-4-6-14(18)15(12)19/h4-6,13H,7-11H2,1-3H3,(H,20,22)
SMILES: CC(C)(C)OC(=O)NC1CCN(CC1)CC2=C(C(=CC=C2)Cl)F
Molecular Formula: C17H24ClFN2O2
Molecular Weight: 342.84

tert-Butyl 1-(3-chloro-2-fluorobenzyl)piperidin-4-ylcarbamate

CAS No.: 1286274-67-6

Cat. No.: VC6370347

Molecular Formula: C17H24ClFN2O2

Molecular Weight: 342.84

* For research use only. Not for human or veterinary use.

tert-Butyl 1-(3-chloro-2-fluorobenzyl)piperidin-4-ylcarbamate - 1286274-67-6

Specification

CAS No. 1286274-67-6
Molecular Formula C17H24ClFN2O2
Molecular Weight 342.84
IUPAC Name tert-butyl N-[1-[(3-chloro-2-fluorophenyl)methyl]piperidin-4-yl]carbamate
Standard InChI InChI=1S/C17H24ClFN2O2/c1-17(2,3)23-16(22)20-13-7-9-21(10-8-13)11-12-5-4-6-14(18)15(12)19/h4-6,13H,7-11H2,1-3H3,(H,20,22)
Standard InChI Key NCQODLXXIZCVOD-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)NC1CCN(CC1)CC2=C(C(=CC=C2)Cl)F

Introduction

Structural and Chemical Characterization

Molecular Architecture

The compound’s IUPAC name, tert-butyl NN-[1-[(3-chloro-2-fluorophenyl)methyl]piperidin-4-yl]carbamate, reflects its three primary components:

  • A piperidine ring (C5_5H10_{10}N) at position 4 of the carbamate group.

  • A 3-chloro-2-fluorobenzyl substituent attached to the piperidine nitrogen.

  • A tert-butoxycarbonyl (Boc) protecting group, which enhances stability during synthetic processes .

The SMILES notation CC(C)(C)OC(=O)NC1CCN(CC1)CC2=C(C(=C(C=C2)F)Cl)\text{CC(C)(C)OC(=O)NC1CCN(CC1)CC2=C(C(=C(C=C2)F)Cl)} and InChIKey HKBOBJSFRQIKQQ-UHFFFAOYSA-N\text{HKBOBJSFRQIKQQ-UHFFFAOYSA-N} provide precise descriptors for computational modeling and database retrieval.

Physicochemical Properties

Key properties derived from computational and experimental data include:

PropertyValueSource
Molecular Weight342.84 g/mol
XLogP3 (Lipophilicity)3.7
Hydrogen Bond Donors1
Hydrogen Bond Acceptors4
Topological Polar Surface Area41.6 Ų
Rotatable Bonds5

The moderate lipophilicity (XLogP3 = 3.7) suggests reasonable membrane permeability, a trait relevant to pharmaceutical intermediates .

Synthesis and Industrial Production

Synthetic Pathways

While detailed synthetic protocols are proprietary, the compound is likely synthesized via a multi-step sequence:

  • Piperidine Functionalization: Introduction of the Boc group to piperidin-4-amine under standard carbamate-forming conditions (e.g., di-tert-butyl dicarbonate in dichloromethane) .

  • Benzylation: Alkylation of the piperidine nitrogen with 3-chloro-2-fluorobenzyl bromide or chloride in the presence of a base like potassium carbonate .

Global suppliers such as Fluorochem Ltd (United Kingdom) and Kishida Chemical Co. (Japan) offer the compound at 95% purity, typically in 1g quantities .

Quality Control

Analytical characterization relies on:

  • High-Performance Liquid Chromatography (HPLC) for purity assessment.

  • Nuclear Magnetic Resonance (NMR) spectroscopy (1H^1\text{H}, 13C^{13}\text{C}) to confirm regiochemistry.

  • Mass Spectrometry (MS) for molecular weight verification .

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